Cas no 670243-45-5 (methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate)
methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
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- MDL: MFCD06763484
- Inchi: 1S/C19H15ClO5/c1-11-8-17(21)24-15-10-16(14(20)9-13(11)15)25-18(19(22)23-2)12-6-4-3-5-7-12/h3-10,18H,1-2H3
- InChI Key: XOBIBUWVFPBDIF-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(OC1=CC2OC(=O)C=C(C)C=2C=C1Cl)C1=CC=CC=C1
methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 7216441066-100MG |
methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate |
670243-45-5 | 95% | 100MG |
$175 | 2023-07-06 | |
| OTAVAchemicals | 7216441066-250MG |
methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate |
670243-45-5 | 95% | 250MG |
$200 | 2023-07-06 | |
| OTAVAchemicals | 7216441066-500MG |
methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate |
670243-45-5 | 95% | 500MG |
$250 | 2023-07-06 |
methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate (CAS No. 670243-45-5): A Comprehensive Overview
Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate, identified by its CAS number 670243-45-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate chromenone core and phenylacetic acid ester moiety, has garnered attention due to its potential applications in drug discovery and molecular medicine.
The chromenone scaffold, a prominent feature of this compound, is well-documented for its diverse biological activities. Specifically, derivatives of chromenone have been extensively studied for their anti-inflammatory, antioxidant, and antimicrobial properties. The presence of a 6-chloro substituent at the 4-position of the chromenone ring enhances the electrophilicity of the system, making it a versatile intermediate in synthetic chemistry. This structural feature is particularly valuable in the development of heterocyclic compounds that exhibit pharmacological activity.
In recent years, there has been a surge in research focusing on natural product-inspired scaffolds due to their high binding affinity and selectivity towards biological targets. The 4-methyl group in the chromenone ring not only contributes to the steric environment of the molecule but also influences its electronic properties, thereby modulating its interactions with biological receptors. This dual functionality makes Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate a promising candidate for further exploration in medicinal chemistry.
The phenylacetic acid ester moiety is another critical component of this compound that warrants detailed examination. Phenylacetic acid derivatives are known for their role as neurotransmitter precursors and modulators of various signaling pathways. The ester group in this context not only provides a site for further functionalization but also contributes to the overall solubility and bioavailability of the compound. This characteristic is particularly important in drug design, where pharmacokinetic properties are as crucial as intrinsic biological activity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. Molecular docking studies have been instrumental in understanding how Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate interacts with target proteins. These studies suggest that the compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as COX and LOX. Such findings align with the growing interest in developing anti-inflammatory agents with minimal side effects.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in modern pharmaceutical chemistry. Key steps include condensation reactions to form the chromenone core, followed by selective functionalization at the 7-position and esterification at the phenylacetic acid moiety. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired molecular framework efficiently and with high yield.
In conclusion, Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate (CAS No. 670243-45-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable asset for future drug development programs. Further exploration into its biological activities and pharmacokinetic properties will undoubtedly contribute to our understanding of its therapeutic potential.
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